molecular formula C7H10BrClN2 B11869770 2-(Aminomethyl)-6-bromoaniline hydrochloride

2-(Aminomethyl)-6-bromoaniline hydrochloride

Cat. No.: B11869770
M. Wt: 237.52 g/mol
InChI Key: SSJAZJJNARZFCG-UHFFFAOYSA-N
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Description

2-(Aminomethyl)-6-bromoaniline hydrochloride is an organic compound with a bromine atom and an aminomethyl group attached to an aniline ring

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the reaction of 6-bromoaniline with formaldehyde and ammonium chloride under acidic conditions to form the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The process may also involve purification steps such as recrystallization or chromatography to obtain the final product in its hydrochloride salt form .

Chemical Reactions Analysis

Types of Reactions

2-(Aminomethyl)-6-bromoaniline hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce various substituted anilines .

Scientific Research Applications

2-(Aminomethyl)-6-bromoaniline hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(Aminomethyl)-6-bromoaniline hydrochloride involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds with biological molecules, while the bromine atom can participate in halogen bonding. These interactions can affect the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Aminomethyl)-6-bromoaniline hydrochloride is unique due to the presence of both the bromine atom and the aminomethyl group on the aniline ring.

Properties

Molecular Formula

C7H10BrClN2

Molecular Weight

237.52 g/mol

IUPAC Name

2-(aminomethyl)-6-bromoaniline;hydrochloride

InChI

InChI=1S/C7H9BrN2.ClH/c8-6-3-1-2-5(4-9)7(6)10;/h1-3H,4,9-10H2;1H

InChI Key

SSJAZJJNARZFCG-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)Br)N)CN.Cl

Origin of Product

United States

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